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molecular formula C8H8N4O B8456222 6-Allyloxypurine

6-Allyloxypurine

Cat. No. B8456222
M. Wt: 176.18 g/mol
InChI Key: KQTMKEHKXBCEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303618B1

Procedure details

Sodium (2.0 g, 86.96 mmol) was added to distilled allyl alcohol (35 ml) under nitrogen. 6-Chloropurine (1.0 g, 6.47 mmol) was dissolved in distilled allyl alcohol (35 ml) and the sodium allyloxide solution (33 ml) was added. The reaction was heated to 100° C. for 20 h, under nitrogen. After cooling, neutralisation of the reaction mixture, followed by recrystallisation of the residue from water, gave a white crystalline solid (550 mg, 48%), m.p. 199-200° C.; (Found: C, 54.35; H, 4.49; N. 32.06. Calc. for C8H8N4O: C, 54.54; H, 4.58; N, 31.80%); νmax (cm−1) 3052, 2977, 2811 (NH, C—H) δH (200 MHz, d6-DMSO) 8.526 (1H, s, C(2)H or C(8)H), 8.438 (1H, s, C(2)H or C(8)H). 6.280-6.086 (1H, dddd, CH═CH2), 5.485 (1H, dd, Jgem=1.5Hz, Jtrans=17.2 Hz, ═CH2), 5.325 (1H, dd, Jgem=1.5 Hz, Jcis=10.4 Hz, ═CH2), 5.107 (2H, d, J=5.5 Hz, OCH2); m/z 176 (M+, 43%), 174 (M+, 43%), 161 (31), 147 (39), 136 ([MH—CH2CH═CH2]+, 21%), 120 ([MH—OCH2CH═CH2]+, 49%), 108 (13), 93 (37), 81 (11), 69 (32), 66 (18), 53 (26), 41 ([CH2CH═CH2]+, 63%), 28 (62);
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
sodium allyloxide
Quantity
33 mL
Type
reactant
Reaction Step Three
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2.[CH2:12]([O:15]CC=C)[CH:13]=[CH2:14].[Na]>C(O)C=C>[CH2:12]([O:15][C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2)[CH:13]=[CH2:14] |f:2.3,^1:0,18|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C=C)O
Step Three
Name
sodium allyloxide
Quantity
33 mL
Type
reactant
Smiles
C(C=C)OCC=C.[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
to distilled allyl alcohol (35 ml) under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
neutralisation of the reaction mixture, followed by recrystallisation of the residue from water

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C2NC=NC2=NC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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